3,4-Dioxo-2,5-diphenylhexanedinitrile
Description
Chemical Structure and Properties 3,4-Dioxo-2,5-diphenylhexanedinitrile (CAS 10471-29-1) is a nitrile-containing organic compound with the molecular formula C₁₈H₁₀N₂O₂. Its structure features a hexane backbone substituted with two phenyl groups at positions 2 and 5, two ketone (oxo) groups at positions 3 and 4, and terminal nitrile (-CN) groups . This compound is synthesized via reactions involving upstream precursors such as diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate (CAS 110314-88-0) and ethyl 2-(2-benzhydrylidenehydrazinyl)-2-oxoacetate (CAS 106532-14-3), highlighting its role as a downstream intermediate in organic synthesis .
Properties
CAS No. |
10471-29-1 |
|---|---|
Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
3,4-dioxo-2,5-diphenylhexanedinitrile |
InChI |
InChI=1S/C18H12N2O2/c19-11-15(13-7-3-1-4-8-13)17(21)18(22)16(12-20)14-9-5-2-6-10-14/h1-10,15-16H |
InChI Key |
WGUBEMUTFOZPGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)C(=O)C(C#N)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)C(=O)C(C#N)C2=CC=CC=C2 |
Synonyms |
3,4-Dioxo-2,5-diphenylhexanedinitrile |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below summarizes key structural and functional differences between 3,4-Dioxo-2,5-diphenylhexanedinitrile and related compounds:
Physical Properties and Stability
| Property | This compound | Benzodiazepine Derivative | Caffeic Acid |
|---|---|---|---|
| Physical State | Crystalline solid (inferred) | Crystalline solid | Yellow crystals |
| Thermal Stability | High (nitriles resist degradation) | Moderate (sensitive to ring strain) | Low (decarboxylates at high temps) |
| Solubility | Polar aprotic solvents | Organic solvents (e.g., DCM) | Water (limited), ethanol |
Research Findings and Key Insights
- Reactivity : The nitrile groups in this compound enable nucleophilic additions, contrasting with caffeic acid’s electrophilic aromatic substitution tendencies .
- Crystallography : The benzodiazepine derivative’s crystal structure (boat conformation, axial octyl chain) demonstrates how steric effects influence molecular packing, a feature absent in the linear hexanedinitrile compound .
- Biological Relevance : While caffeic acid is bioactive due to its antioxidant properties, this compound’s applications are more industrially oriented, underscoring functional group-driven divergence .
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